2,3,4-trifluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide
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Overview
Description
2,3,4-trifluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trifluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling reactions: The final step involves coupling the pyrazole derivative with a benzoyl chloride derivative under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trifluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,3,4-trifluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,3,4-trifluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2,3,4-trifluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide analogs: Compounds with similar structures but different substituents.
Other trifluoromethylated benzamides: Compounds with trifluoromethyl groups and benzamide moieties.
Uniqueness
This compound is unique due to its specific combination of trifluoromethyl groups and a pyrazole ring, which imparts distinct chemical and biological properties.
Biological Activity
2,3,4-Trifluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide (CAS Number: 2034288-10-1) is a novel compound that has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoromethyl and pyrazole functionalities, which are known to enhance biological activity in various contexts, including insecticidal and antifungal properties.
The molecular formula of the compound is C16H12F3N5O, with a molecular weight of 347.29 g/mol. The structure features a benzamide core substituted with trifluoromethyl and pyrazole rings, which contribute to its biological efficacy.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₂F₃N₅O |
Molecular Weight | 347.29 g/mol |
CAS Number | 2034288-10-1 |
Insecticidal Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant insecticidal properties. For instance, a study reported that benzamides substituted with pyrazole derivatives showed lethal activity against various agricultural pests such as Mythimna separate and Helicoverpa armigera at concentrations of 500 mg/L . Although specific data on the insecticidal activity of this compound is limited, its structural similarities suggest potential efficacy in pest control.
Antifungal Activity
The compound's antifungal potential has also been explored. In related research, compounds similar to this one showed promising inhibition rates against fungi such as Pyricularia oryae with rates reaching up to 77.8% . The presence of the pyrazole moiety is often linked to enhanced antifungal properties, suggesting that this compound may exhibit comparable activity.
Structure-Based Design
A significant body of research focuses on the structure-based design of benzamides with pyrazole linkages. One study synthesized a series of novel compounds and evaluated their biological activities against various pests and fungi . The findings indicated that modifications to the benzamide structure could lead to improved biological activities.
Toxicological Assessments
Toxicological studies are crucial for assessing the safety profile of new compounds. In related research involving similar compounds, zebrafish toxicity tests were conducted to determine lethal concentrations (LC50). For example, one derivative demonstrated an LC50 of 14.01 mg/L, indicating its potential as a leading compound for further optimization . Conducting similar assessments for this compound would be essential for understanding its safety and efficacy.
Properties
IUPAC Name |
2,3,4-trifluoro-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O/c1-24-9(6-12(23-24)13-8-20-4-5-21-13)7-22-16(25)10-2-3-11(17)15(19)14(10)18/h2-6,8H,7H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSNXQDTNFRCED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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